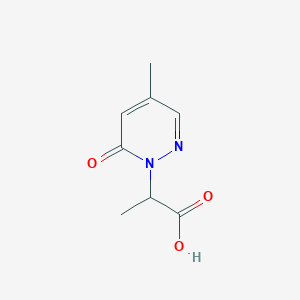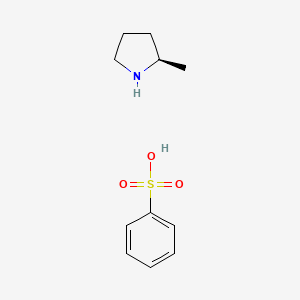
(r)-2-Methylpyrrolidine benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Methylpyrrolidine benzenesulfonate is an organosulfur compound that combines the structural features of a pyrrolidine ring and a benzenesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methylpyrrolidine benzenesulfonate typically involves the reaction of ®-2-Methylpyrrolidine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of ®-2-Methylpyrrolidine benzenesulfonate may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Methylpyrrolidine benzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The benzenesulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous acids/bases.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of new sulfonate derivatives.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Hydrolysis: Formation of benzenesulfonic acid and ®-2-Methylpyrrolidine.
Wissenschaftliche Forschungsanwendungen
®-2-Methylpyrrolidine benzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing the benzenesulfonate group.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2-Methylpyrrolidine benzenesulfonate depends on its specific application. In organic synthesis, it acts as a sulfonating agent, transferring the benzenesulfonate group to other molecules. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or chemical modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic Acid: A simpler sulfonic acid with similar reactivity but lacking the pyrrolidine ring.
p-Toluenesulfonic Acid: Another sulfonic acid with a methyl group on the benzene ring, used similarly in organic synthesis.
Methanesulfonic Acid: A smaller sulfonic acid with different reactivity and applications.
Uniqueness
®-2-Methylpyrrolidine benzenesulfonate is unique due to the presence of both the pyrrolidine ring and the benzenesulfonate group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with simpler sulfonic acids.
Eigenschaften
Molekularformel |
C11H17NO3S |
|---|---|
Molekulargewicht |
243.32 g/mol |
IUPAC-Name |
benzenesulfonic acid;(2R)-2-methylpyrrolidine |
InChI |
InChI=1S/C6H6O3S.C5H11N/c7-10(8,9)6-4-2-1-3-5-6;1-5-3-2-4-6-5/h1-5H,(H,7,8,9);5-6H,2-4H2,1H3/t;5-/m.1/s1 |
InChI-Schlüssel |
HDMLEZIULSIPQX-QDXATWJZSA-N |
Isomerische SMILES |
C[C@@H]1CCCN1.C1=CC=C(C=C1)S(=O)(=O)O |
Kanonische SMILES |
CC1CCCN1.C1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



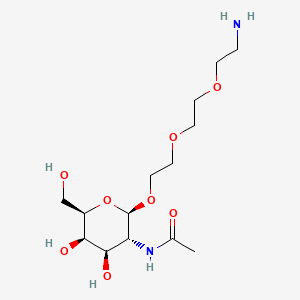
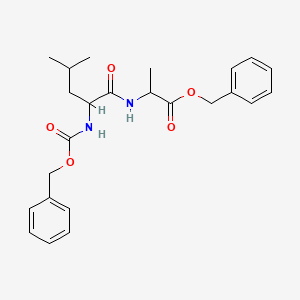
![tert-butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B13895628.png)
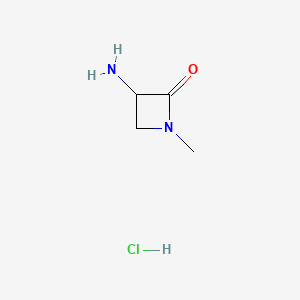

![[3-(2-Ethoxyethyl)-2-methyl-5-(4-methylsulphonyl)phenyl-1-phenyl]-1H-pyrrole](/img/structure/B13895660.png)
![tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride](/img/structure/B13895665.png)
![Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13895673.png)
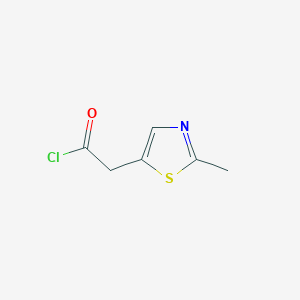
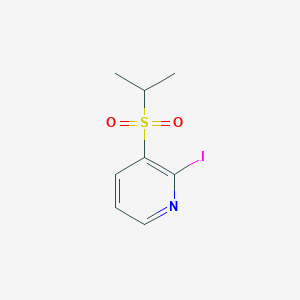
![2-ethoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13895692.png)

